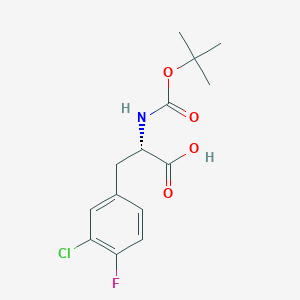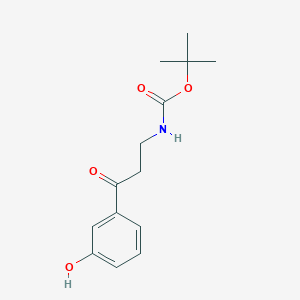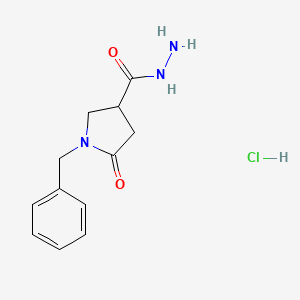
2,2,3,3,11,11,12,12-Octamethyl-4,10-Dioxa-3,11-Disilatridecan-7-Amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,11,11,12,12-Octamethyl-4,10-Dioxa-3,11-Disilatridecan-7-Amine is a silicon-containing organic compound with the molecular formula C17H41NO2Si2. This compound is characterized by its unique structure, which includes two silicon atoms and multiple methyl groups, making it a subject of interest in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,11,11,12,12-Octamethyl-4,10-Dioxa-3,11-Disilatridecan-7-Amine typically involves the reaction of silane derivatives with appropriate amine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
化学反応の分析
Types of Reactions
2,2,3,3,11,11,12,12-Octamethyl-4,10-Dioxa-3,11-Disilatridecan-7-Amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted amine compounds. These products have various applications in materials science and organic synthesis .
科学的研究の応用
2,2,3,3,11,11,12,12-Octamethyl-4,10-Dioxa-3,11-Disilatridecan-7-Amine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of silicon-containing polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of high-performance materials and coatings.
作用機序
The mechanism of action of 2,2,3,3,11,11,12,12-Octamethyl-4,10-Dioxa-3,11-Disilatridecan-7-Amine involves its interaction with specific molecular targets and pathways. The compound’s silicon atoms and amine group play crucial roles in its reactivity and biological activity. These interactions can lead to the modulation of various biochemical pathways, making it a valuable compound for research and development.
類似化合物との比較
Similar Compounds
2,2,3,3,11,11,12,12-Octamethyl-4,7,10-Trioxa-3,11-Disilatridecane: Similar structure but with an additional oxygen atom.
2,2,3,3,11,11,12,12-Octamethyl-1,4,7,10,13-Pentaoxacyclohexadecane: Contains more oxygen atoms and forms a cyclic structure.
Uniqueness
2,2,3,3,11,11,12,12-Octamethyl-4,10-Dioxa-3,11-Disilatridecan-7-Amine is unique due to its specific arrangement of silicon and oxygen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other compounds may not perform as effectively.
特性
IUPAC Name |
1,5-bis[[tert-butyl(dimethyl)silyl]oxy]pentan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H41NO2Si2/c1-16(2,3)21(7,8)19-13-11-15(18)12-14-20-22(9,10)17(4,5)6/h15H,11-14,18H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWAUDFGXKIFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(CCO[Si](C)(C)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H41NO2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B8104688.png)


![2-(Trifluoromethyl)benzo[D]imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B8104702.png)

